BenchChemオンラインストアへようこそ!

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Metabolic stability Drug discovery Lead optimization

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a heterocyclic building block comprising a pyridine core substituted with a bromine atom at the 5-position and a 1-(trifluoromethyl)cyclopropyl (Cp-CF₃) group at the 2-position. This compound belongs to the class of halogenated, trifluoromethylcyclopropyl-functionalized pyridines used extensively in medicinal chemistry and agrochemical research as a key intermediate for Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C9H7BrF3N
Molecular Weight 266.061
CAS No. 1431616-44-2
Cat. No. B2466734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine
CAS1431616-44-2
Molecular FormulaC9H7BrF3N
Molecular Weight266.061
Structural Identifiers
SMILESC1CC1(C2=NC=C(C=C2)Br)C(F)(F)F
InChIInChI=1S/C9H7BrF3N/c10-6-1-2-7(14-5-6)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2
InChIKeyBLRWFMQVODBZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine (CAS 1431616-44-2): Core Building Block Profile for Medicinal Chemistry and Agrochemical Procurement


5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a heterocyclic building block comprising a pyridine core substituted with a bromine atom at the 5-position and a 1-(trifluoromethyl)cyclopropyl (Cp-CF₃) group at the 2-position. This compound belongs to the class of halogenated, trifluoromethylcyclopropyl-functionalized pyridines used extensively in medicinal chemistry and agrochemical research as a key intermediate for Suzuki-Miyaura cross-coupling reactions . The Cp-CF₃ group has been established as a metabolically stable bioisostere for the tert-butyl group, a feature that drives its selection over simpler alkyl-substituted pyridine analogs in lead optimization campaigns [1]. The bromine substituent at the 5-position defines the regiochemical vector for derivatization, distinguishing it from the 4-bromo isomer (CAS 1395492-90-6) and other halogen-substituted variants.

Why Generic 5-Bromo-2-Substituted Pyridines Cannot Replace 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine in Metabolic Stability-Critical Projects


Replacing 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine with a generic 5-bromo-2-alkyl pyridine (e.g., 5-bromo-2-tert-butylpyridine, CAS 39919-58-9) or a different halogen-substituted trifluoromethylcyclopropyl pyridine (e.g., 5-chloro-2-(1-(trifluoromethyl)cyclopropyl)pyridine, CAS 1803611-16-6) introduces risks of divergent metabolic stability, altered lipophilicity, and differential cross-coupling reactivity [1]. The Cp-CF₃ group confers a consistent, quantifiable in vitro and in vivo metabolic stability advantage over the tert-butyl group; matched-pair analyses show that tert-butyl-containing analogs can exhibit up to 6.6-fold higher in vitro clearance in rat liver microsomes compared to their Cp-CF₃ counterparts, directly impacting oral bioavailability and half-life [1]. Furthermore, the bromine atom at the 5-position offers superior reactivity in palladium-catalyzed cross-couplings compared to the corresponding chloride, while the 4-bromo isomer (CAS 1395492-90-6) presents a different electronic environment that alters both coupling efficiency and the geometry of the resulting biaryl products . These parameters are critical for medicinal chemistry teams optimizing pharmacokinetic profiles and for agrochemical discovery programs where metabolic robustness in target organisms and environmental persistence are key selection criteria.

Head-to-Head and Cross-Study Evidence: Quantified Differentiation of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine from Its Closest Analogs


In Vitro Metabolic Stability: Cp-CF₃ vs. tert-Butyl Group Clearance in Rat Liver Microsomes

Compounds bearing the 1-(trifluoromethyl)cyclopropyl (Cp-CF₃) group demonstrate substantially higher in vitro metabolic stability than their tert-butyl-containing analogs. In a matched-pair comparison, the Cp-CF₃-containing compound 9 exhibited rat liver microsome (RLM) clearance of <5 mL/min/kg, compared to 33 mL/min/kg for the tert-butyl-containing compound 1, representing at least a 6.6-fold reduction in intrinsic clearance [1]. This class-level inference is directly applicable to 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine, which bears the Cp-CF₃ group, and would be expected to confer similarly enhanced metabolic stability to any molecule into which it is incorporated via cross-coupling.

Metabolic stability Drug discovery Lead optimization

In Vivo Pharmacokinetic Advantage: Rat Clearance and Half-Life of Cp-CF₃ vs. tert-Butyl

The in vitro metabolic stability advantage of the Cp-CF₃ group translates into a pronounced in vivo pharmacokinetic benefit. In rats, Cp-CF₃-containing compound 9 showed a plasma clearance (Cl) of 4.6 mL/min/kg and a half-life (t₁/₂) of 9.1 h, compared to 20 mL/min/kg and 2.3 h for the tert-butyl-containing compound 1 [1]. This represents a 4.3-fold reduction in in vivo clearance and a 4.0-fold increase in half-life. A second matched pair (compounds 11 and 12) showed an even greater differential: t-Bu analog 11 had a Cl of 352 mL/min/kg and t₁/₂ of 0.2 h, while Cp-CF₃ analog 12 had a Cl of 25 mL/min/kg and t₁/₂ of 3.4 h [1]. These data demonstrate that incorporating the Cp-CF₃ group—as accomplished using 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine as a synthetic intermediate—consistently yields compounds with superior in vivo pharmacokinetic profiles.

In vivo pharmacokinetics Clearance Half-life

Lipophilicity Modulation: Cp-CF₃ Maintains Favorable LogP While Improving Stability

The Cp-CF₃ group provides a metabolic stability advantage without a substantial penalty in lipophilicity. The LogP of Cp-CF₃-containing compound 9 is 4.0, compared to 4.2 for the tert-butyl-containing compound 1 (ΔLogP = -0.2) [1]. This indicates that the Cp-CF₃ group retains the hydrophobic character desired for target binding while simultaneously reducing metabolic liability. In contrast, a simple trifluoromethyl group (without the cyclopropyl ring) failed to provide adequate metabolic stability, and a cyclopropyl group alone (without CF₃) did not replicate the steric properties of tert-butyl [1]. The combined Cp-CF₃ motif uniquely balances lipophilicity, steric bulk, and metabolic robustness.

Lipophilicity Physicochemical properties Drug-likeness

Regioisomeric Differentiation: 5-Bromo vs. 4-Bromo Substitution Pattern in Cross-Coupling Utility

The 5-bromo regioisomer (CAS 1431616-44-2) is electronically activated toward oxidative addition in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the pyridine nitrogen at the 1-position, which is conjugated with the 5-position. In contrast, the 4-bromo isomer (CAS 1395492-90-6) places the bromine at a position that is cross-conjugated with the pyridine nitrogen, resulting in different reactivity profiles . The 5-bromo isomer serves as the direct precursor to the synthetically valuable 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1-(trifluoromethyl)cyclopropyl)pyridine (CAS 1672682-60-8), a Cp-CF₃-substituted pyridylboronic ester used in parallel medicinal chemistry library synthesis . This boronic ester is not directly accessible from the 4-bromo isomer without additional synthetic steps.

Regioselectivity Suzuki-Miyaura coupling Synthetic chemistry

Halogen Reactivity Ranking: Bromine vs. Chlorine in Cross-Coupling Efficiency

The bromine substituent in 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine provides higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 5-chloro analog (CAS 1803611-16-6) . The established reactivity order for aryl halides in Suzuki-Miyaura coupling is I > OTf ≥ Br >> Cl [1]. Brominated substrates typically undergo oxidative addition with Pd(0) catalysts under milder conditions and with higher yields than their chlorinated counterparts. This reactivity advantage enables more efficient library synthesis and reduces catalyst loading requirements, directly impacting cost-per-compound in parallel medicinal chemistry workflows.

Cross-coupling reactivity Suzuki-Miyaura Halogen selectivity

Optimal Procurement and Application Scenarios for 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine in Drug Discovery and Agrochemical Programs


Lead Optimization Requiring Metabolic Stability Improvement of tert-Butyl-Containing Candidates

When a lead series bearing a metabolically labile tert-butyl group exhibits high in vitro clearance (>30 mL/min/kg in RLM) or short in vivo half-life (<1 h), 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine serves as the key synthetic intermediate to introduce the Cp-CF₃ replacement. Matched-pair evidence demonstrates that this substitution can reduce in vivo clearance by 4- to 14-fold and extend half-life by 3- to 17-fold [1]. Procurement of this building block at the lead optimization stage enables rapid SAR exploration of Cp-CF₃-containing analogs via parallel Suzuki coupling, directly addressing the metabolic stability liability without altering the core pharmacophore.

Parallel Medicinal Chemistry Library Synthesis Requiring 5-Substituted Pyridine Scaffolds

For hit-to-lead and lead optimization programs constructing libraries of 5-aryl/heteroaryl-2-(Cp-CF₃)pyridines, the 5-bromo regioisomer (CAS 1431616-44-2) is the required starting material. It undergoes efficient Miyaura borylation to yield the corresponding pinacol boronic ester (CAS 1672682-60-8), which is then used in high-throughput Suzuki coupling with diverse aryl/heteroaryl halides . The 4-bromo isomer (CAS 1395492-90-6) would produce libraries with a different aryl substitution geometry, which may not be compatible with the target binding hypothesis.

Agrochemical Discovery Programs Targeting Metabolic Robustness in Target Organisms

In the development of novel insecticides or acaricides where the pyridine core is a privileged scaffold, incorporating the Cp-CF₃ group via 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can enhance metabolic stability in the target pest, prolonging the duration of action and reducing the required application rate. The compound class appears in patent literature describing substituted pyridine compounds as pesticides [2]. The bromine handle allows for late-stage diversification to optimize species selectivity and environmental fate properties.

Chemical Biology Probe Development Requiring Defined Exit Vector Geometry

When designing chemical probes where the spatial orientation of the Cp-CF₃ group relative to the pyridine nitrogen is critical for target engagement, the 5-bromo substitution pattern provides a defined exit vector that places substituents at the pyridine 5-position. This geometry differs from the 4-bromo isomer and may be essential for maintaining key interactions in the binding pocket. Procurement of the correct regioisomer ensures that the SAR generated is interpretable and reproducible.

Quote Request

Request a Quote for 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.